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Compound of Interest

Compound Name: Pz-128

Cat. No.: B610366 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pz-128 is a first-in-class investigational drug known as a pepducin. It is a cell-

penetrating lipopeptide that uniquely targets the intracellular surface of the Protease-Activated

Receptor 1 (PAR1), a G-protein coupled receptor.[1][2][3] By reversibly inhibiting the interaction

between PAR1 and its associated G-proteins, Pz-128 blocks downstream signaling.[2][4] This

novel mechanism of action makes Pz-128 a valuable tool for studying and potentially mitigating

thrombotic events and subsequent myocardial necrosis, particularly in the context of ischemic

heart disease and percutaneous coronary intervention (PCI).[1][5] Preclinical and clinical

studies have demonstrated its potential to reduce myocardial injury.[1][5]

Mechanism of Action
Pz-128 is a lipopeptide, specifically a N-palmitoylated peptide, derived from the third

intracellular loop of the PAR1 receptor.[2] Its lipid moiety allows it to anchor in the cell

membrane and "flip" across to the inner leaflet.[2][3] Once inside, it allosterically inhibits PAR1

signaling, preventing the G-protein coupling that is essential for receptor activation.[2][4] This

intracellular approach is distinct from traditional receptor antagonists that target the

extracellular domain. The inhibition is reversible, with platelet function recovering after the drug

is discontinued.[2][4]
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Caption: Mechanism of Pz-128 intracellular inhibition of PAR1 signaling.

Preclinical Research Protocols and Data
Pz-128 has been evaluated in animal models to assess its efficacy in protecting against cardiac

injury. A key study utilized a mouse model of pressure overload induced by transverse aortic

constriction (TAC), which leads to cardiac inflammation and fibrosis.[5]

Experimental Protocol: Murine Pressure Overload Model
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Model: Male C57BL/6J mice are subjected to transverse aortic constriction (TAC) surgery to

induce pressure overload on the left ventricle (LV). A sham surgery is performed on control

groups.[5]

Treatment: Mice are treated daily for 7 weeks with either a vehicle control or Pz-128 (10

mg/kg) administered via subcutaneous (SC) injection.[5]

Endpoint Analysis:

Echardiography: LV fractional shortening and ejection fraction are quantified at the 7-week

endpoint to assess cardiac function.[5]

Histology: Heart tissue is collected, and sections are stained with Picrosirius red to

quantify the fibrotic area.[5]

Gene Expression Analysis: Myocardial tissue is analyzed for the expression of genes

involved in myocardial stress (Nppb, Myh7), fibrosis (TGFβ, Cyr61, CTGF, Col3a1, FN1),

and inflammation (IL-6).[5]

Statistical Analysis: Data are analyzed using ANOVA followed by Tukey's multiple

comparisons or non-parametric equivalents.[5]
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Caption: Experimental workflow for the preclinical mouse TAC model.

Preclinical Quantitative Data
The study demonstrated that Pz-128 significantly protects against cardiac fibrosis and

suppresses the expression of profibrotic genes.[5]
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Parameter
Vehicle
(TAC)

Pz-128 (10
mg/kg,
TAC)

Reduction p-value Citation

Fibrotic Area

(%)

~9.8%

(approx.)
4.9 ± 1.1% ~50%

Not specified

directly, but

significant

[5]

Col1a1 Gene

Expression

(Fold

Change)

5.0 ± 3.9 1.5 ± 0.4 70% <0.05 [5]

Clinical Research Protocols and Data
The TRIP-PCI (Thrombin Receptor Inhibitory Pepducin in Percutaneous Coronary Intervention)

trial was a Phase 2, randomized, double-blind, placebo-controlled study to evaluate the safety

and efficacy of Pz-128 in patients with coronary artery disease (CAD) or acute coronary

syndrome (ACS) undergoing PCI.[1][2]

Experimental Protocol: TRIP-PCI Phase 2 Trial
Patient Population: 100 patients with CAD or ACS referred for non-emergent cardiac

catheterization with intent to perform PCI.[1][6]

Randomization: Patients were randomly assigned in a 2:1 ratio to receive either Pz-128 or a

matching placebo.[6][7]

Treatment Protocol:

A single, continuous intravenous (IV) infusion of Pz-128 (at 0.3 mg/kg or 0.5 mg/kg) or

placebo was administered over 2 hours.[6][8]

The infusion was initiated just before the start of the cardiac catheterization procedure.[1]

All patients received standard-of-care oral antiplatelet therapy.[1]
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Primary Endpoint (Safety): Incidence of major and minor bleeding events, as defined by TIMI

(Thrombolysis in Myocardial Infarction) criteria.[9]

Secondary & Exploratory Endpoints (Efficacy):

Major Adverse Coronary Events (MACE) at 30 and 90 days.[1]

An exploratory endpoint combined 30-day MACE with myocardial injury, specifically

analyzed in a subgroup of patients with elevated baseline cardiac troponin I.[1][6]
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Caption: Workflow for the TRIP-PCI Phase 2 clinical trial.
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Clinical Quantitative Data
Table 1: Safety and Efficacy Endpoints

Endpoint
Placebo Group
(n=35)

Combined Pz-
128 Group
(n=62)

p-value Citation

Primary:

Bleeding Events
0% (0/35) 1.6% (1/62) Not specified [1][6]

Secondary:

MACE at 30

Days

6% 0% p=0.13 [1][6]

Secondary:

MACE at 90

Days

6% 2% p=0.29 [1][6]

Table 2: Exploratory Efficacy in High-Risk Subgroup (Elevated Baseline Troponin I)

Endpoint
Placebo
Group

Combined
Pz-128
Group

Adjusted
Relative
Risk (95%
CI)

p-value Citation

30-Day

MACE +

Myocardial

Injury

83% 31%
0.14 (0.02–

0.75)
p=0.02 [1][6][7]

These results suggest that Pz-128 appeared safe and well-tolerated and may reduce

periprocedural myonecrosis in high-risk patients.[1][8]

Relevant Signaling Pathways in Myocardial
Necrosis
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Myocardial necrosis is the result of complex signaling cascades initiated by ischemic injury.

PAR1 activation by thrombin is a key step that contributes to platelet aggregation, thrombosis,

and inflammation, all of which exacerbate myocardial injury. Pz-128 acts upstream to block this

activation. The subsequent cell death can occur through pathways like apoptosis.
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Caption: Pz-128 targets PAR1 activation in the myocardial injury cascade.

Apoptosis, or programmed cell death, is a critical process in myocardial injury. It is broadly

controlled by intrinsic (mitochondrial) and extrinsic (death receptor) pathways that converge on

the activation of effector caspases.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b610366?utm_src=pdf-body
https://www.benchchem.com/product/b610366?utm_src=pdf-body-img
https://www.benchchem.com/product/b610366?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extrinsic Pathway

Intrinsic Pathway

Death Receptors
(e.g., Fas)

Caspase-8 Activation

Effector Caspases
(Caspase-3)

Mitochondrial Stress
(Ischemia)

Cytochrome c Release

Caspase-9 Activation

Apoptosis &
Myocardial Cell Death

Click to download full resolution via product page

Caption: Simplified overview of apoptotic signaling pathways in cell death.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7682800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7682800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7682800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7682800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4836853/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4836853/
https://www.ahajournals.org/doi/10.1161/CIRCULATIONAHA.112.122317
https://www.ahajournals.org/doi/10.1161/CIRCHEARTFAILURE.123.010621
https://www.researchgate.net/publication/346031677_PAR1_Protease-Activated_Receptor_1_Pepducin_Therapy_Targeting_Myocardial_Necrosis_in_Coronary_Artery_Disease_and_Acute_Coronary_Syndrome_Patients_Undergoing_Cardiac_Catheterization_A_Randomized_Placeb
https://www.ahajournals.org/doi/abs/10.1161/ATVBAHA.120.315168?doi=10.1161/ATVBAHA.120.315168
https://pubmed.ncbi.nlm.nih.gov/33028101/
https://pubmed.ncbi.nlm.nih.gov/33028101/
https://pubmed.ncbi.nlm.nih.gov/33028101/
https://pubmed.ncbi.nlm.nih.gov/33028101/
https://cdn.clinicaltrials.gov/large-docs/00/NCT02561000/Prot_SAP_000.pdf
https://www.benchchem.com/product/b610366#using-pz-128-to-study-myocardial-necrosis
https://www.benchchem.com/product/b610366#using-pz-128-to-study-myocardial-necrosis
https://www.benchchem.com/product/b610366#using-pz-128-to-study-myocardial-necrosis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610366?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

